

Technical Support Center: Butonitazene Solubility for In-Vitro Research

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Compound of Interest

Compound Name: Butonitazene

Cat. No.: B3025780

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Disclaimer: **Butonitazene** is a potent benzimidazole-derived synthetic opioid and is regulated as a Schedule I compound in the United States.[1][2][3] This substance should only be handled by trained professionals in a properly equipped laboratory setting, following all institutional and governmental safety protocols. Appropriate personal protective equipment (PPE) must be worn at all times. This guide is intended for research and forensic applications only.[1]

This resource provides researchers, scientists, and drug development professionals with essential information for effectively solubilizing **Butonitazene** for in-vitro experiments. Proper solubilization is critical for obtaining accurate, reproducible, and reliable experimental data.[4]

Frequently Asked Questions (FAQs)

Q1: What is **Butonitazene**?

A1: **Butonitazene** is a synthetic opioid belonging to the 2-benzylbenzimidazole class of compounds, which are structurally similar to etonitazene and isotonitazene.[5][6] It acts as a potent agonist at the μ -opioid receptor.[7] For research purposes, it is typically supplied as a hydrochloride salt in the form of a crystalline solid or a white to yellow-brown powder.[5][7]

Q2: What is the recommended solvent for preparing a **Butonitazene** stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing initial high-concentration stock solutions of **Butonitazene** and other poorly water-soluble compounds for in-vitro studies.[1][5] From this DMSO stock, working solutions can be prepared

by dilution into aqueous buffers or cell culture media. It is crucial to ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced cellular toxicity.[8]

Q3: What are the known solubility limits for **Butonitazene**?

A3: The solubility of **Butonitazene** hydrochloride salt has been determined in several common laboratory solvents. This data is crucial for preparing stock solutions.

Table 1: Solubility of **Butonitazene** Hydrochloride Salt

Solvent	Concentration (mg/mL)	Molar Concentration (mM)*
Dimethylformamide (DMF)	25 mg/mL	58.9 mM
Dimethyl Sulfoxide (DMSO)	20 mg/mL	47.1 mM
Ethanol	10 mg/mL	23.6 mM
DMF:PBS (pH 7.2) (1:1)	0.5 mg/mL	1.18 mM

*Calculations based on a molecular weight of 424.5 g/mol for the free base.[1][6] Source:[1][5]

Q4: My **Butonitazene** precipitated after I diluted my DMSO stock into an aqueous buffer. Why did this happen?

A4: This is a common issue known as precipitation, which occurs when a compound that is soluble in a strong organic solvent (like DMSO) is introduced into an aqueous solution where its solubility is much lower.[4][9] Even if the final concentration is theoretically below its aqueous solubility limit, the rapid change in solvent polarity can cause the compound to crash out of the solution. This is a key challenge in "kinetic solubility" experiments.[10]

Q5: How can I improve the aqueous solubility of **Butonitazene** for my experiment?

A5: If you are experiencing precipitation or need to achieve a higher aqueous concentration, several formulation strategies can be employed:

- Use of Co-solvents: Adding a small percentage of a water-miscible organic solvent, such as ethanol or polyethylene glycol 400 (PEG400), to your aqueous buffer can increase solubility.

[8][11]

- Employ Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can form micelles that encapsulate the compound, increasing its apparent solubility in aqueous media.

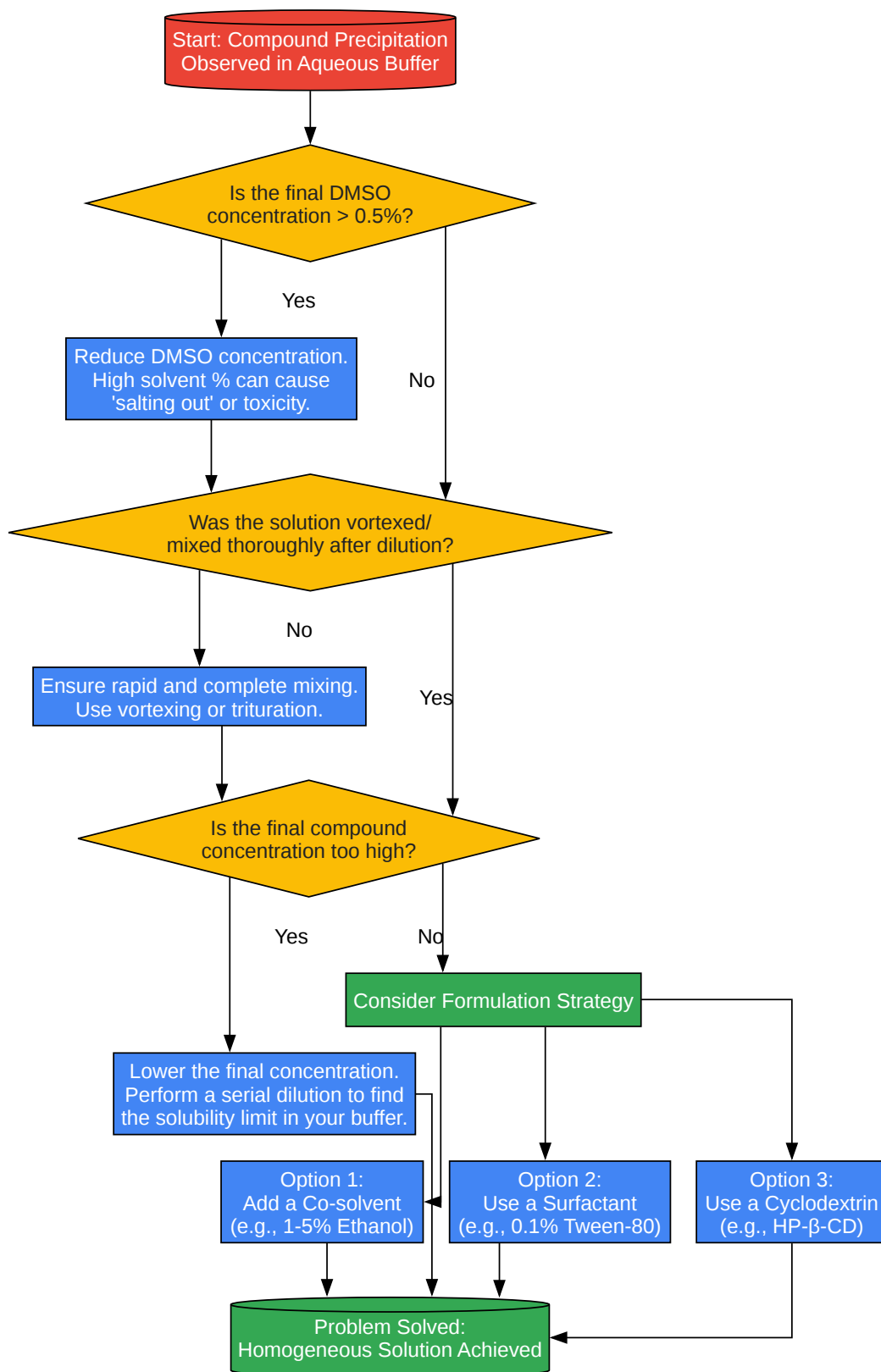
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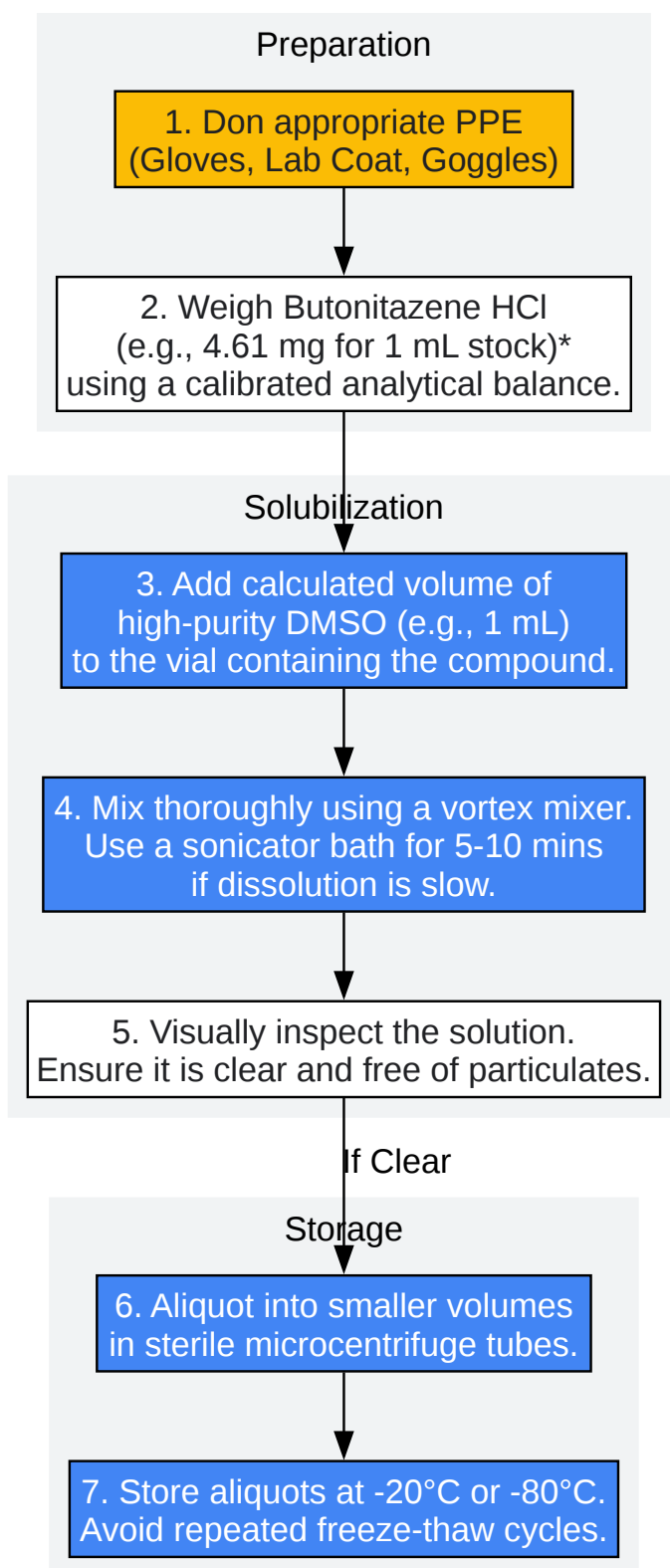
- Utilize Cyclodextrins: Cyclodextrins, such as Hydroxypropyl- β -Cyclodextrin (HP- β -CD), can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and enhancing solubility.[12][13]

The choice of method depends on the specific requirements and constraints of your in-vitro assay, as some excipients may interfere with biological targets.

Troubleshooting Solubility Issues

If you encounter solubility problems with **Butonitazene**, follow this troubleshooting workflow.





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